molecular formula C19H23NO3S B2646948 4-isopropoxy-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)benzamide CAS No. 2034507-60-1

4-isopropoxy-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)benzamide

Cat. No. B2646948
CAS RN: 2034507-60-1
M. Wt: 345.46
InChI Key: AYCGNXCHBNFAFQ-UHFFFAOYSA-N
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Description

4-isopropoxy-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)benzamide, also known as PPTB, is a synthetic compound that has attracted a lot of attention in recent years due to its potential applications in scientific research. PPTB is a small molecule that has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for investigating various biological processes.

Scientific Research Applications

Organic Synthesis and Fine Chemicals

The compound serves as a fundamental organic building block in chemical synthesis. Researchers use it to create more complex molecules, such as pharmaceuticals, agrochemicals, and specialty chemicals. Its unique structure allows for diverse functionalization, making it valuable in fine chemical production .

Medicinal Chemistry

In medicinal chemistry, this compound holds promise due to its potential biological activity. Researchers investigate its interactions with biological targets, aiming to develop novel drugs. Its structural features, including the thiophene and tetrahydro-2H-pyran moieties, may contribute to specific pharmacological effects .

Agrochemicals and Pesticides

The compound’s benzamide scaffold makes it relevant in designing agrochemicals and pesticides. Researchers explore its herbicidal, fungicidal, or insecticidal properties. By modifying its substituents, they can tailor its activity against specific pests or pathogens .

Material Science and Polymers

Due to its oxan-4-yl and thiophene components, this compound is of interest in material science. Scientists investigate its use in polymer synthesis, where it could enhance material properties, such as mechanical strength, thermal stability, or conductivity. Potential applications include organic electronic devices and coatings.

Bioactive Compounds

The compound’s unique structure suggests potential bioactivity. Researchers explore its effects on cellular processes, such as enzyme inhibition, receptor binding, or gene expression. It may serve as a lead compound for drug discovery or as a probe in biological studies.

Solvent-Free Reactions

Given its lipophilic nature, this compound could participate in solvent-free or green chemistry reactions. Researchers investigate its reactivity in solid-state or mechanochemical processes, aiming for sustainable synthetic routes.

ChemicalBook: 4-isopropoxy-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)benzamide Sigma-Aldrich: 4-(Thiophen-2-yl)tetrahydro-2H-pyran-4-carboxylic acid ChemicalBook: O-(四氢-2H-吡喃-2-基)羟基胺 Benchchem: 4-isopropoxy-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)benzamide Benchchem: N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)benzamide Benchchem: 4-isopropoxy-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzamide

properties

IUPAC Name

4-propan-2-yloxy-N-(4-thiophen-2-yloxan-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO3S/c1-14(2)23-16-7-5-15(6-8-16)18(21)20-19(9-11-22-12-10-19)17-4-3-13-24-17/h3-8,13-14H,9-12H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYCGNXCHBNFAFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NC2(CCOCC2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-isopropoxy-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)benzamide

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